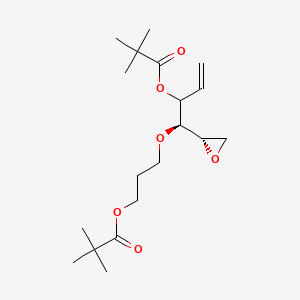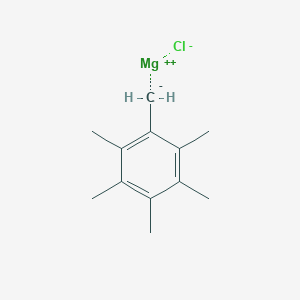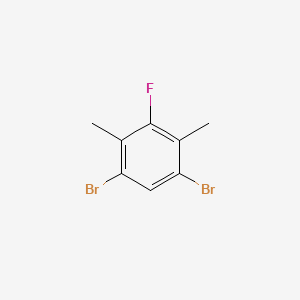
1,5-Dibromo-3-fluoro-2,4-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dibromo-3-fluoro-2,4-dimethylbenzene: is an organic compound with the molecular formula C8H7Br2F . It is a derivative of benzene, where two bromine atoms, one fluorine atom, and two methyl groups are substituted at specific positions on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-3-fluoro-2,4-dimethylbenzene typically involves the bromination and fluorination of 2,4-dimethylbenzene. The process can be summarized as follows:
Bromination: 2,4-dimethylbenzene is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce bromine atoms at the 1 and 5 positions.
Fluorination: The brominated product is then subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or a more selective reagent such as Selectfluor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Utilizing continuous flow reactors to ensure efficient mixing and reaction control.
Fluorination: Employing specialized equipment to handle fluorinating agents safely and effectively.
化学反応の分析
Types of Reactions
1,5-Dibromo-3-fluoro-2,4-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Stille coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully reduced benzene derivatives.
科学的研究の応用
1,5-Dibromo-3-fluoro-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,5-Dibromo-3-fluoro-2,4-dimethylbenzene depends on the specific reactions it undergoes. Generally, the compound interacts with various molecular targets through:
Electrophilic Aromatic Substitution: The bromine and fluorine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction Pathways: The compound can be oxidized or reduced, altering its electronic structure and reactivity.
類似化合物との比較
Similar Compounds
1,5-Dibromo-2,4-dimethylbenzene: Similar structure but lacks the fluorine atom.
1,3-Dibromo-5-fluorobenzene: Similar halogenation pattern but different methyl group positions.
1,4-Dibromo-2,5-dimethylbenzene: Different substitution pattern on the benzene ring.
特性
分子式 |
C8H7Br2F |
|---|---|
分子量 |
281.95 g/mol |
IUPAC名 |
1,5-dibromo-3-fluoro-2,4-dimethylbenzene |
InChI |
InChI=1S/C8H7Br2F/c1-4-6(9)3-7(10)5(2)8(4)11/h3H,1-2H3 |
InChIキー |
BYMVKOWDJYETQO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1Br)Br)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


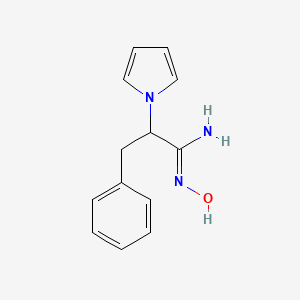
![(5Z)-1-(4-ethoxyphenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14883651.png)

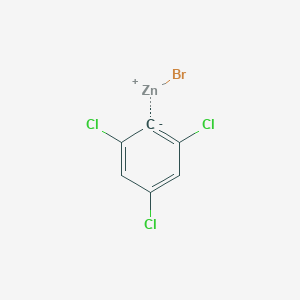

![2-(((3AR,4S,6R,6aS)-6-(6-(((1S,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-2-(propylthio)-9H-purin-9-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14883679.png)
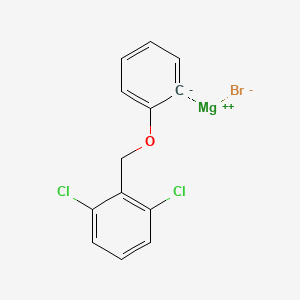
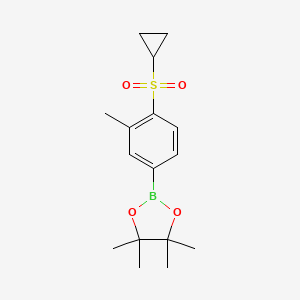
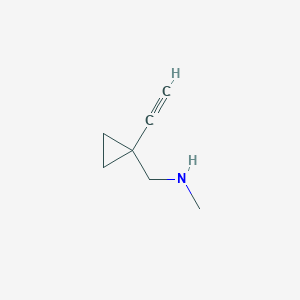
![1-(6-chloropyridazin-3-yl)-4-(3,4-diethoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14883695.png)

![2-[(2',3'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14883708.png)
